molecular formula C12H22N2O3 B12104067 tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Cat. No.: B12104067
M. Wt: 242.31 g/mol
InChI Key: SZLUJRHLIZAWGS-ZJUUUORDSA-N
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Description

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a complex organic compound featuring a piperazine ring

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is used as a building block for the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its conformational flexibility and polar nitrogen atoms enhance favorable interactions with proteins and enzymes .

Medicine

In medicine, derivatives of this compound have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Industry

In the industrial sector, this compound is used in the synthesis of various intermediates for pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable component in drug development .

Mechanism of Action

The mechanism of action of tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s polar nitrogen atoms and conformational flexibility allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (7S,8aR)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

SZLUJRHLIZAWGS-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@@H]2C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O

Origin of Product

United States

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